3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime
Description
The compound 3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime is a hydrazone-oxime derivative characterized by a methoxyphenyl group at position 3, a 4-methylphenyl-substituted hydrazone moiety at position 2, and an O-methyloxime functional group. Its molecular formula is C₁₉H₂₁N₃O₃, with a molecular weight of 339.4 g/mol (CAS: 339012-96-3) .
Synthetic routes for analogous compounds involve oxime formation via hydroxylamine hydrochloride and subsequent alkylation with methyl iodide (e.g., as seen in for methyl ester oximes) .
Properties
IUPAC Name |
(2E,3E)-3-methoxyimino-1-(4-methoxyphenyl)-2-[(4-methylphenyl)hydrazinylidene]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13-4-8-15(9-5-13)20-21-17(12-19-24-3)18(22)14-6-10-16(23-2)11-7-14/h4-12,20H,1-3H3/b19-12+,21-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUFWUWWYIVHBO-YKTCLATHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(\C=N\OC)/C(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime is a synthetic compound that belongs to the class of hydrazones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 293.34 g/mol. The compound features a hydrazone linkage and methoxy and methyl substituents on the aromatic rings, which may influence its biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of 3-oxopropanal compounds exhibit significant antibacterial properties. For instance, compounds similar to 3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal have shown moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacteria Tested | MIC (µg/ml) | Activity Level |
|---|---|---|---|
| Compound A | S. aureus | <16 | Moderate |
| Compound B | E. coli | <32 | Moderate |
| Compound C | P. aeruginosa | <64 | Low |
The introduction of specific substituents, such as methoxy or ethoxy groups, has been linked to enhanced antibacterial efficacy, suggesting that structural modifications can optimize activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
Cytotoxicity
In addition to antibacterial effects, hydrazone derivatives have been investigated for their cytotoxic properties against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Preliminary studies indicate that compounds with similar structures can inhibit cancer cell growth at micromolar concentrations .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound D | HeLa (cervical) | 15 | Apoptosis induction |
| Compound E | MCF-7 (breast) | 20 | Cell cycle arrest |
| Compound F | A549 (lung) | 25 | Inhibition of proliferation |
Case Studies
A notable study explored the synthesis and biological evaluation of various hydrazone derivatives, including those related to our compound of interest. The study highlighted the importance of substituent effects on biological activity, with specific attention given to the role of electron-donating groups in enhancing antibacterial properties .
Another investigation focused on the structure-activity relationship (SAR) among hydrazone compounds, revealing that modifications at the para position of the phenyl ring could significantly affect both antibacterial and anticancer activities .
Scientific Research Applications
Chemistry
In organic chemistry, 3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including oxidation and substitution reactions.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance:
| Pathogen Type | Specific Pathogens |
|---|---|
| Gram-negative bacteria | Escherichia coli, Klebsiella pneumoniae |
| Gram-positive bacteria | Staphylococcus aureus, Streptococcus mutans |
| Fungi | Candida albicans, Aspergillus niger |
These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.
Cytotoxicity Studies
In vitro studies have indicated that this compound exhibits selective cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in tumor cells while sparing normal cells, indicating potential therapeutic applications in cancer treatment.
Medicinal Chemistry
Given its biological activities, this compound is being explored as a drug candidate. Its ability to interact with specific enzymes or receptors may modulate their activity, making it a candidate for further pharmacological studies.
Industrial Applications
In industrial contexts, this compound may be utilized in the development of new materials or as a precursor in synthesizing other valuable chemicals. Its unique properties could lead to innovations in material science.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the phenyl rings and functional group modifications (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target compound’s methoxy group (R1=4-OCH₃) is electron-donating, enhancing resonance stability compared to electron-withdrawing groups like nitro (4A) or chloro (6A). This may reduce electrophilic reactivity but improve metabolic stability .
- Functional Groups : The O-methyloxime in the target compound likely improves hydrolytic stability relative to unmodified oximes, as seen in ’s methyl ester synthesis .
Antimicrobial Activity
Silver complexes of hydrazone-oxime ligands (e.g., 6A and 4A) demonstrate antimicrobial efficacy against pathogens, attributed to their ability to disrupt microbial membranes or enzymes . The methoxy group’s lipophilicity could enhance membrane penetration compared to chloro or nitro analogs.
Optoelectronic Potential
Compound 4A (R2=4-NO₂) exhibits optoelectronic properties due to the nitro group’s electron-deficient nature, enabling charge-transfer interactions . The target compound’s methoxy group may instead favor fluorescence or serve as a donor in coordination polymers, though this requires experimental validation.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime, considering yield and purity?
- Methodological Answer : Synthesis should involve a multi-step approach, starting with condensation of 4-methoxyphenyl precursors with hydrazone-forming reagents (e.g., 4-methylphenylhydrazine). Key steps include controlling stoichiometry and reaction time to minimize by-products. Solvent selection (e.g., ethanol or chloroform-methanol mixtures) and temperature gradients (25–60°C) can improve crystallinity and purity . Post-synthesis purification via recrystallization or column chromatography is critical. Monitor intermediates using TLC and confirm final product purity via HPLC (>95%) .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Due to acute toxicity and skin/eye irritation risks (GHS Class 1B), use PPE including nitrile gloves, lab coats, and safety goggles. Avoid dust formation by working in fume hoods with HEPA filters. Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation . Conduct regular stability tests via NMR or FTIR to detect degradation .
Q. Which spectroscopic and analytical techniques are most effective for characterizing its structure and purity?
- Methodological Answer :
- Structural Confirmation : Use H/C NMR to identify hydrazono and oxime moieties. Compare chemical shifts with analogous compounds (e.g., 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone) .
- Purity Analysis : High-resolution mass spectrometry (HRMS) for molecular ion validation. Pair with HPLC (C18 column, acetonitrile-water gradient) to quantify impurities .
- Crystallography : Single-crystal X-ray diffraction (as in methyl 3-(4-chlorophenyl)-3-oxopropanoate derivatives) resolves stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data under varying experimental conditions (e.g., solvent polarity, temperature)?
- Methodological Answer : Design a factorial experiment to isolate variables:
- Test solvents (polar aprotic vs. protic) and temperatures (20–80°C) in controlled reactions.
- Use kinetic studies (UV-Vis monitoring) to track reaction rates.
- Apply multivariate analysis (e.g., PCA) to identify dominant factors. Cross-validate with DFT calculations to model solvent effects on transition states .
Q. What strategies elucidate the environmental fate and degradation pathways of this compound?
- Methodological Answer :
- Abiotic Degradation : Simulate hydrolysis (pH 3–10 buffers, 25–50°C) and photolysis (UV-C light, HPLC-MS monitoring). Identify breakdown products (e.g., methoxyphenyl fragments) .
- Biotic Degradation : Use soil microcosms spiked with the compound. Track metabolite formation via LC-QTOF-MS and assess microbial communities via 16S rRNA sequencing .
- Ecotoxicity : Perform Daphnia magna or algal growth inhibition assays to evaluate acute/chronic effects .
Q. How does the electronic configuration of the hydrazono-oxime moiety influence reactivity in cross-coupling or cyclization reactions?
- Methodological Answer :
- Electrochemical Analysis : Cyclic voltammetry in acetonitrile to determine redox potentials. Correlate with Hammett constants of substituents on the phenyl rings .
- Computational Modeling : DFT (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites .
- Mechanistic Probes : Use deuterium labeling or trapping experiments (e.g., TEMPO) to identify radical intermediates in oxidative cyclizations .
Q. How to design experiments to study tautomeric equilibria between the hydrazono and oxime groups?
- Methodological Answer :
- Variable-Temperature NMR : Acquire H NMR spectra from -40°C to 80°C in DMSO-d6. Monitor proton shifts indicative of keto-enol tautomerism .
- pH-Dependent Studies : Titrate with HCl/NaOH (pH 2–12) and track UV-Vis absorbance changes (250–400 nm) to identify dominant tautomers .
- Crystallographic Snapshots : Co-crystallize with tautomer-stabilizing agents (e.g., crown ethers) to capture specific forms .
Q. What are best practices for computational modeling of this compound’s interactions with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with protein targets (e.g., cytochrome P450 enzymes) based on structural analogs (e.g., 3-[(E)-hydrazono]butan-2-one oxime derivatives). Validate with MD simulations (AMBER force field) to assess binding stability .
- QSAR Modeling : Build a dataset of hydrazono-oxime derivatives with bioactivity data. Apply Random Forest or SVM algorithms to predict EC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
